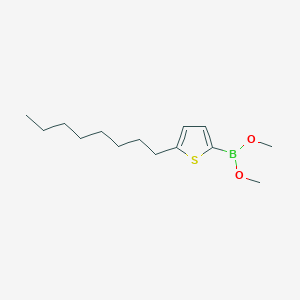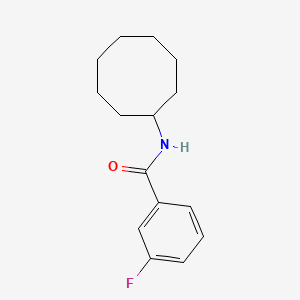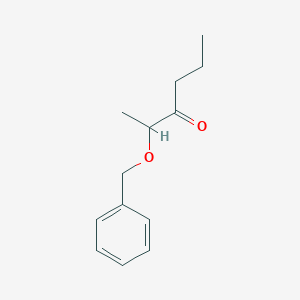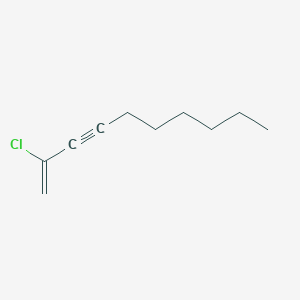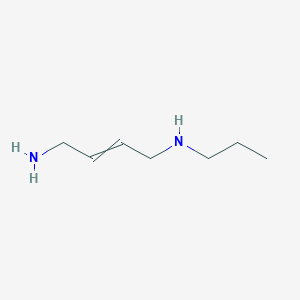
N'-propylbut-2-ene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-propylbut-2-ene-1,4-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by having two amine groups attached to a carbon backbone. This compound has a unique structure with a propyl group attached to the nitrogen atom and a but-2-ene backbone, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-propylbut-2-ene-1,4-diamine typically involves the reaction of but-2-ene-1,4-diamine with propyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-propylbut-2-ene-1,4-diamine can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can significantly enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-propylbut-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated diamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, saturated diamines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-propylbut-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N’-propylbut-2-ene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of amine oxidase activity and other related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-ene-1,4-diamine: Lacks the propyl group, making it less hydrophobic.
N’-ethylbut-2-ene-1,4-diamine: Similar structure but with an ethyl group instead of a propyl group.
N’-methylbut-2-ene-1,4-diamine: Contains a methyl group, resulting in different reactivity and properties.
Uniqueness
N’-propylbut-2-ene-1,4-diamine is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
574718-38-0 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N'-propylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c1-2-6-9-7-4-3-5-8/h3-4,9H,2,5-8H2,1H3 |
Clé InChI |
CVFHKCAAFFOCPM-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
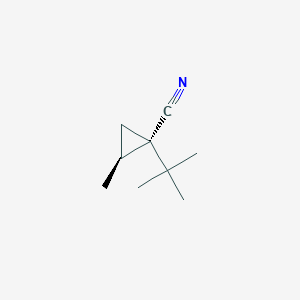
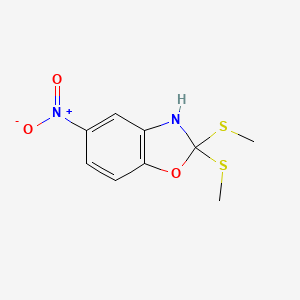
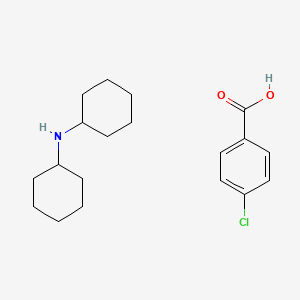
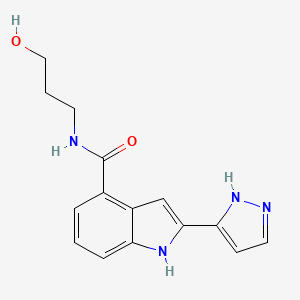
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
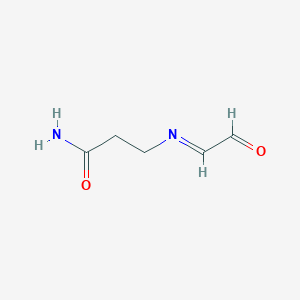
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
